Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a methyl ester group at the 5-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a derivative of the 1H-pyrazolo[3,4-b]pyridine class of compounds . These compounds have been the subject of extensive research due to their structural similarity to the purine bases adenine and guanine . .
Mode of Action
It is known that pyrazolo[3,4-b]pyridine derivatives can interact with various biological targets due to their structural similarity to purine bases
Biochemical Pathways
Pyrazolo[3,4-b]pyridine derivatives are known for their diverse biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the structural similarity of pyrazolo[3,4-b]pyridine derivatives to purine bases, it is plausible that this compound could have diverse biological effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Bromination: The pyrazole intermediate is then brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Cyclization: The brominated pyrazole undergoes cyclization with a suitable pyridine derivative under basic conditions to form the pyrazolopyridine core.
Esterification: Finally, the carboxylic acid group at the 5-position is esterified using methanol and a catalytic amount of sulfuric acid to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Major Products
Substitution: Various substituted pyrazolopyridines.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, such as tropomyosin receptor kinases (TRKs), which are implicated in cancer.
Biological Studies: The compound is employed in studying the biological pathways and mechanisms of various diseases, including cancer and neurological disorders.
Chemical Biology: It serves as a probe for investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar structure but different substitution pattern.
1H-Pyrazolo[4,3-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[4,3-b]quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl ester group allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-2-4-6(10-5)7(9)12-11-4/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRDNIFDCCLZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(NN=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.